molecular formula C7H17N B13633457 Pentylamine, 1,1-dimethyl- CAS No. 2626-64-4

Pentylamine, 1,1-dimethyl-

Cat. No.: B13633457
CAS No.: 2626-64-4
M. Wt: 115.22 g/mol
InChI Key: QHZRZIWCGRXBRY-UHFFFAOYSA-N
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Description

Pentylamine, 1,1-dimethyl- is an organic compound belonging to the class of amines. It is a derivative of pentylamine, where two methyl groups are attached to the first carbon atom. This compound is a colorless liquid with a characteristic amine odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pentylamine, 1,1-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexanone with a reducing agent to form the desired amine . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of Pentylamine, 1,1-dimethyl- often involves the catalytic hydrogenation of the corresponding nitrile or imine. This process is carried out under high pressure and temperature to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

Pentylamine, 1,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include secondary and tertiary amines, oximes, nitriles, and various substituted derivatives .

Scientific Research Applications

Pentylamine, 1,1-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Pentylamine, 1,1-dimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Pentylamine: A primary amine with a similar structure but without the additional methyl groups.

    Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.

    Hexylamine: Another primary amine with a longer carbon chain.

Uniqueness

Pentylamine, 1,1-dimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the first carbon atom enhances its steric hindrance and influences its reactivity compared to other similar amines .

Properties

CAS No.

2626-64-4

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

2-methylhexan-2-amine

InChI

InChI=1S/C7H17N/c1-4-5-6-7(2,3)8/h4-6,8H2,1-3H3

InChI Key

QHZRZIWCGRXBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)N

Origin of Product

United States

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